molecular formula C15H13FO3 B7960932 Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate CAS No. 1820707-58-1

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate

Cat. No.: B7960932
CAS No.: 1820707-58-1
M. Wt: 260.26 g/mol
InChI Key: YOKTYICSVAZSOP-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzoic acid and contains both fluorine and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate can be synthesized through several methods, one of which involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid. For this compound, the reaction would involve 3-fluoro-4-iodobenzoic acid methyl ester and 3-methoxyphenylboronic acid under mild conditions with a base such as potassium carbonate in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid and sulfuric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions could introduce new functional groups such as halides or nitro groups.

Scientific Research Applications

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 3-fluoro-4-(3-methoxyphenyl)benzoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of fluorine and methoxy groups can influence its binding affinity and specificity for molecular targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-3-methoxybenzoate: Similar structure but with different substitution pattern.

    Methyl 4-fluorobenzoate: Lacks the methoxy group, making it less complex.

    3-Fluoro-4-methoxybenzeneboronic acid: Contains a boronic acid group instead of a carboxylate ester.

Uniqueness

Methyl 3-fluoro-4-(3-methoxyphenyl)benzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry .

Properties

IUPAC Name

methyl 3-fluoro-4-(3-methoxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-12-5-3-4-10(8-12)13-7-6-11(9-14(13)16)15(17)19-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKTYICSVAZSOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901158219
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820707-58-1
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820707-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carboxylic acid, 2-fluoro-3′-methoxy-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901158219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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